molecular formula C9H13NO2 B14593364 tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 61494-05-1

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B14593364
CAS No.: 61494-05-1
M. Wt: 167.20 g/mol
InChI Key: CYKHHKBPJWEYHM-NKWVEPMBSA-N
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Description

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a tert-butyl ester and a nitrile group. The (1R,2R) stereochemistry renders it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Cyclopropane rings are prized for their rigidity and bioisosteric properties, which can enhance metabolic stability and target binding in drug candidates.

Properties

CAS No.

61494-05-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

CYKHHKBPJWEYHM-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch methods .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. Flow microreactor systems are particularly advantageous for industrial applications as they offer better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Yield and Physical State :

  • Bulky aromatic substituents (e.g., naphthyl in 3q, benzofuranyl in 3s) favor solid products, while aliphatic groups (e.g., octenyl in 3r) yield oils .
  • The tert-butyl ester group enhances solubility in organic solvents, as seen in the benzoyl analog (), which remains an oil despite its aromatic substituent .

Enantioselectivity :

  • Electron-deficient olefins in RhIII-catalyzed cyclopropanation () achieve higher enantiomeric excess (96% ee) compared to vinyl-substituted analogs in (78–86% ee). This suggests that the catalytic system and substrate electronic properties critically influence stereochemical outcomes .

Optical Activity :

  • The benzoyl-substituted analog () exhibits significant optical rotation ([α]D²⁰ = +163.7), underscoring the impact of electron-withdrawing groups on chiral induction .

Methodological Insights

  • Synthetic Routes :

    • Compounds in were synthesized via asymmetric cyclopropanation, with yields correlating to substituent steric demand. For example, benzofuranyl-substituted 3s achieved the highest yield (89%) .
    • The benzoyl analog () employed RhIII catalysis, demonstrating compatibility with electron-deficient olefins but lower yields (73%) compared to vinyl systems .
  • Analytical Characterization :

    • All compounds were validated using ¹H/¹³C NMR, HR-MS, and HPLC. Enantiomeric ratios were determined via chiral stationary-phase HPLC, with retention times (e.g., 6.3 min for the major enantiomer in ) providing resolution metrics .

Research Implications

  • Pharmaceutical Relevance: The nitrile group in tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate can serve as a precursor for amine or carboxylic acid functionalities via hydrolysis, enhancing its utility in prodrug design .
  • Limitations and Future Directions :

    • Direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the evidence, necessitating further experimental characterization.
    • Comparative toxicity and stability studies are needed to evaluate its advantages over existing cyclopropane derivatives.

Biological Activity

tert-Butyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.

  • Chemical Formula : C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 3999-56-2

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE). These enzymes play critical roles in inflammatory processes and cancer progression, making the compound a candidate for anti-inflammatory and anticancer therapies .
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential use as a chemotherapeutic agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Modulation of Signaling Pathways : The compound has been reported to affect various signaling pathways, including those involved in immune responses and cell proliferation. This modulation can enhance therapeutic effects in diseases characterized by dysregulated signaling .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits MMPs and TACE, reducing inflammation in models of chronic disease.
Anticancer Induces apoptosis in cancer cell lines; potential for use in chemotherapy.
Immunomodulatory Modulates immune responses, potentially useful in autoimmune diseases.
Neuroprotective Exhibits protective effects in neurodegenerative models, possibly through antioxidant activity .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This reduction correlated with decreased joint swelling and pain behavior in treated animals .
  • Anticancer Activity : In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Notably, it was more effective against breast and colon cancer cells compared to normal fibroblasts .
  • Neuroprotection : Research involving neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .

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